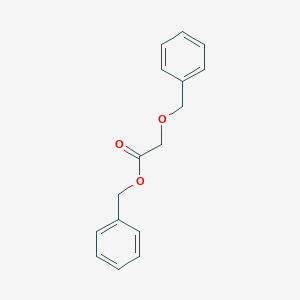
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, also known as MCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCTC is a sulfonamide derivative that has been synthesized through a multistep reaction process.
Mécanisme D'action
The mechanism of action of Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate may also act by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to have biochemical and physiological effects on various cell types. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has also been found to inhibit the production of inflammatory cytokines in immune cells, leading to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research fields. However, Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. One direction is to study its potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and autoimmune disorders. Another direction is to develop more efficient synthesis methods for Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate and its potential side effects.
In conclusion, Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a sulfonamide derivative that has shown potential therapeutic applications in various scientific research fields. Its synthesis method involves a multistep reaction process, and its mechanism of action is not fully understood. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has biochemical and physiological effects on various cell types and has advantages and limitations for lab experiments. There are several future directions for the research on Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, including studying its potential therapeutic applications in other scientific research fields and developing more efficient synthesis methods.
Méthodes De Synthèse
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is synthesized through a multistep reaction process that involves the condensation of 4-cyanobenzaldehyde with thiosemicarbazide to form 4-((1-methyl-1H-imidazol-2-yl)methylene)-2-phenylthiosemicarbazide. This intermediate is then treated with methyl iodide to form methyl 2-(4-((1-methyl-1H-imidazol-2-yl)methylene)hydrazinyl)thiophene-3-carboxylate, which is further reacted with sodium sulfite to form Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate.
Applications De Recherche Scientifique
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to possess antimicrobial activity against various bacterial strains.
Propriétés
Numéro CAS |
145865-80-1 |
|---|---|
Nom du produit |
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate |
Formule moléculaire |
C14H11N3O4S2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
methyl 3-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H11N3O4S2/c1-21-14(18)13-12(6-7-22-13)23(19,20)17-16-9-11-4-2-10(8-15)3-5-11/h2-7,9,17H,1H3/b16-9+ |
Clé InChI |
ZKJFOEZXXCOQFT-CXUHLZMHSA-N |
SMILES isomérique |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N |
SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
SMILES canonique |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
Synonymes |
2-Thiophenecarboxylic acid, 3-((((4-cyanophenyl)methylene)hydrazino)su lfonyl)-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)


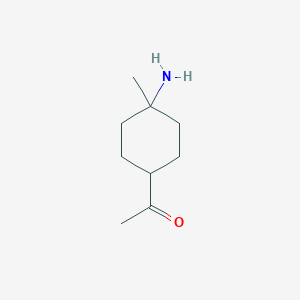

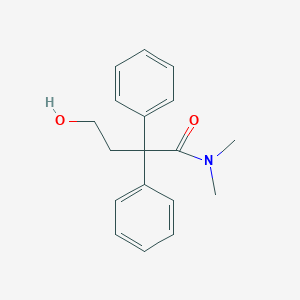

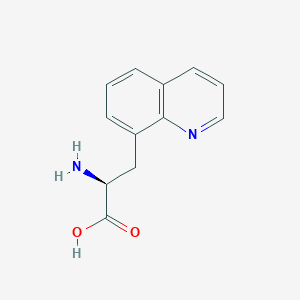
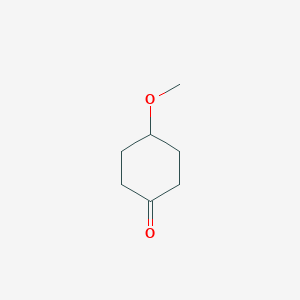
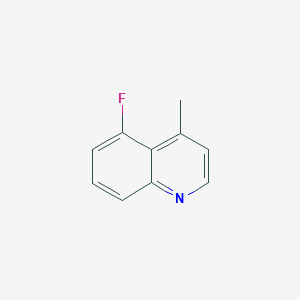
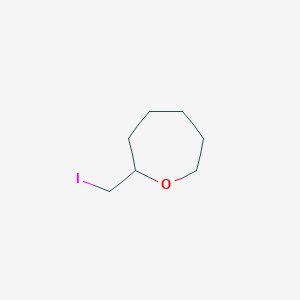
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)
